

Natural Sources of Cyanidin 3-sambubioside 5-glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanidin 3-sambubioside 5-glucoside

Cat. No.: B1250399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of **Cyanidin 3-sambubioside 5-glucoside**, a complex anthocyanin of interest for its potential applications in research and drug development. The document details the primary plant families and species in which this compound is found, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathway and experimental workflows.

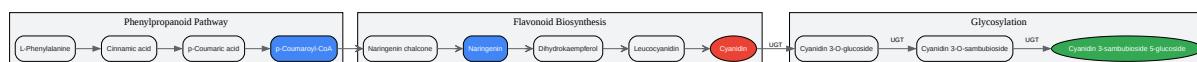
Natural Plant Sources of Cyanidin 3-sambubioside 5-glucoside

Cyanidin 3-sambubioside 5-glucoside has been identified in a variety of plant species, predominantly in their flowers and fruits. The presence and concentration of this anthocyanin can vary significantly between species and even cultivars.

Key Plant Sources:

- Berries:
 - Black Elderberry (*Sambucus nigra*): This is one of the most significant and well-documented natural sources of **Cyanidin 3-sambubioside 5-glucoside**.^{[1][2]} It is a major anthocyanin in the ripe berries.^[2]

- Blackcurrant (*Ribes nigrum*): This fruit is another notable source of the compound.[3]
- Redcurrant (*Ribes rubrum*): Like its relative, the blackcurrant, redcurrant also contains **Cyanidin 3-sambubioside 5-glucoside**.[3]
- Squashberry (*Viburnum edule*): This berry has been reported to contain **Cyanidin 3-sambubioside 5-glucoside**.[1]
- Flowers:
 - Matthiola incana (Stock): The purple-violet flowers of this ornamental plant are a source of acylated derivatives of **Cyanidin 3-sambubioside 5-glucoside**.[4][5]
 - Lobularia maritima (Sweet Alyssum): The purple-violet flowers of this plant contain acylated forms of **Cyanidin 3-sambubioside 5-glucoside**.[6][7]
 - Orychophragmus violaceus (February Orchid): The violet-blue flowers of this species also contain acylated derivatives of this anthocyanin.[6]
- Other Plant Sources:
 - Kai-lan (*Brassica oleracea* var. *alboglabra*): This vegetable has been found to contain **Cyanidin 3-sambubioside 5-glucoside**.[1]
 - Wax Apple (*Eugenia javanica*): This tropical fruit is another reported source.[1]
 - Colorado Pinyon (*Pinus edulis*): This pine species has also been identified as containing the compound.[1]


Quantitative Data Summary

The following table summarizes the available quantitative data for **Cyanidin 3-sambubioside 5-glucoside** in various plant sources. It is important to note that concentrations can be influenced by factors such as cultivar, growing conditions, and ripeness.

Plant Species	Common Name	Plant Part	Concentration (mg/100g Fresh Weight)	References
<i>Sambucus nigra</i>	Black Elderberry	Fruit	14.00 - 136.68	[8]
<i>Ribes nigrum</i>	Blackcurrant	Fruit	Data not available	[3]
<i>Matthiola incana</i>	Stock	Flowers	Variable amounts, major pigment	[4][5][9]
<i>Lobularia maritima</i>	Sweet Alyssum	Flowers	Major pigment	[6][7][10]
<i>Orychophragmus violaceus</i>	February Orchid	Flowers	Major pigment	[6]

Biosynthesis of Cyanidin 3-sambubioside 5-glucoside

The biosynthesis of **Cyanidin 3-sambubioside 5-glucoside** begins with the general flavonoid pathway, which starts from the amino acid L-phenylalanine.^[1] The core cyanidin aglycone is synthesized via the shikimate and polyketide synthase pathways.^[1] Subsequent glycosylation steps, catalyzed by specific UDP-glycosyltransferases (UGTs), attach the sugar moieties to the cyanidin core to form the final complex anthocyanin.

[Click to download full resolution via product page](#)

Biosynthetic pathway of **Cyanidin 3-sambubioside 5-glucoside**.

Experimental Protocols

The extraction and quantification of **Cyanidin 3-sambubioside 5-glucoside** from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Anthocyanins from Plant Tissue

This protocol provides a general method for the extraction of anthocyanins, including **Cyanidin 3-sambubioside 5-glucoside**, from fresh or frozen plant material.

Materials:

- Fresh or frozen plant tissue (e.g., berries, flower petals)
- Liquid nitrogen
- Mortar and pestle
- Extraction solvent: Methanol containing 1% HCl (v/v) or acidified ethanol.[\[3\]](#)[\[11\]](#)
- Microcentrifuge tubes
- Centrifuge
- Vortex mixer
- 0.22 μ m syringe filters

Procedure:

- Sample Preparation: Weigh a known amount of fresh or frozen plant tissue (e.g., 1-2 g). If using fresh tissue, flash-freeze it in liquid nitrogen to halt enzymatic degradation.
- Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add the extraction solvent in a specific ratio (e.g., 1:10 w/v).

- Incubation: Vortex the mixture thoroughly and incubate in the dark at 4°C for 12-24 hours to facilitate complete extraction.
- Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the solid plant material.
- Collection and Filtration: Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Storage: Store the final extract at -20°C or below in the dark until analysis to prevent degradation.

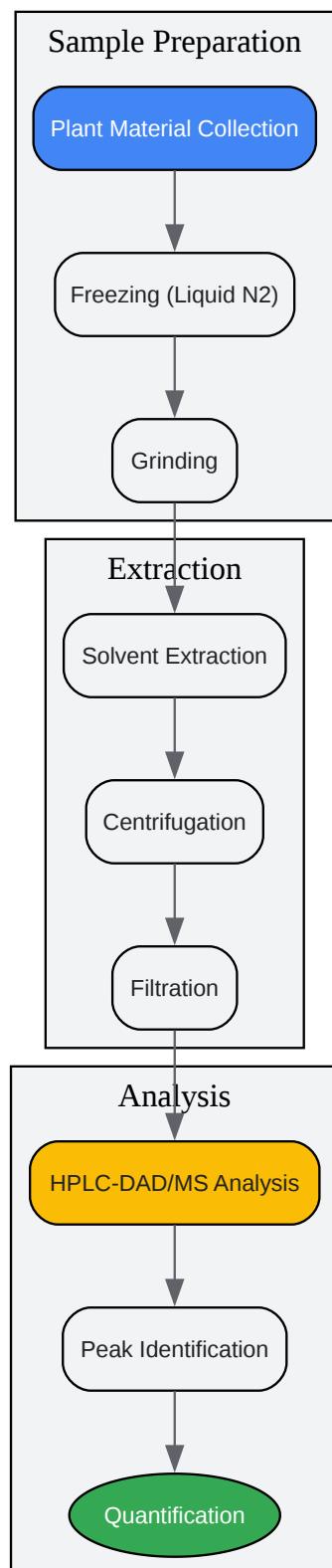
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the identification and quantification of specific anthocyanins.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
- Mobile Phase: A gradient elution is typically employed using two solvents:
 - Solvent A: Acidified water (e.g., water with 0.5% formic acid).[12]
 - Solvent B: Acetonitrile or methanol with the same concentration of acid.[12]
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over 30-40 minutes to elute the more non-polar compounds.
- Flow Rate: A flow rate of 0.8-1.0 mL/min is common.[12]
- Column Temperature: Maintained at around 25-30°C.

- Detection:


- DAD: Monitoring at the visible maximum absorbance for anthocyanins, which is typically around 520 nm.[12]
- MS: Electrospray ionization (ESI) in positive ion mode is used to identify the compound based on its mass-to-charge ratio (m/z).

Quantification:

Quantification is achieved by creating a calibration curve using an authentic standard of **Cyanidin 3-sambubioside 5-glucoside**.[13][14] The peak area of the compound in the sample extract is then compared to the calibration curve to determine its concentration.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Cyanidin 3-sambubioside 5-glucoside** from plant sources.

[Click to download full resolution via product page](#)

General experimental workflow for analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanidin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. studylib.net [studylib.net]
- 4. Biosynthesis of cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. Concentration data for Cyanidin 3-O-sambubioside 5-O-glucoside in Black elderberry - Phenol-Explorer [phenol-explorer.eu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scispace.com [scispace.com]
- 11. nms.unl.pt [nms.unl.pt]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. Changes in Elderberry (Sambucus nigra L.) Juice Concentrate Polyphenols during Storage [mdpi.com]
- 14. Near-Infrared Spectroscopy as a Rapid Screening Method for the Determination of Total Anthocyanin Content in Sambucus Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Natural Sources of Cyanidin 3-sambubioside 5-glucoside in Plants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250399#natural-sources-of-cyanidin-3-sambubioside-5-glucoside-in-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com